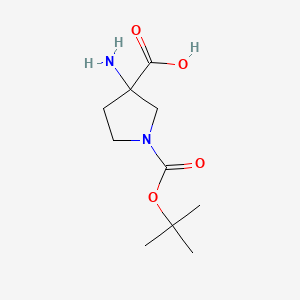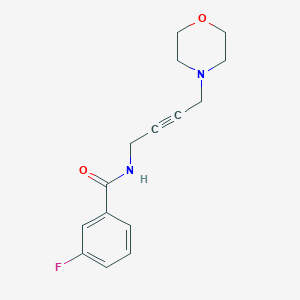
3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide, also known as FMBA, is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide also reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield, making it cost-effective. It also exhibits potent anti-cancer activity against a wide range of cancer cell lines. However, 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide. One direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to explore its use in combination with other therapeutic agents to enhance its anti-cancer activity. Additionally, the development of more soluble derivatives of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide may expand its use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. Its synthesis method is relatively easy and cost-effective, and it exhibits potent anti-cancer and anti-inflammatory activity. While its mechanism of action is not fully understood, further research may uncover its therapeutic potential. Overall, 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide represents a promising avenue for the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide involves a multi-step process that includes the reaction of 3-fluoroaniline with 4-morpholinobut-2-yn-1-ol in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification through column chromatography. The yield of the synthesis process is relatively high, making it a cost-effective method for the production of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide.
Applications De Recherche Scientifique
3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-14-5-3-4-13(12-14)15(19)17-6-1-2-7-18-8-10-20-11-9-18/h3-5,12H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFYAMCPDLQEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2621436.png)

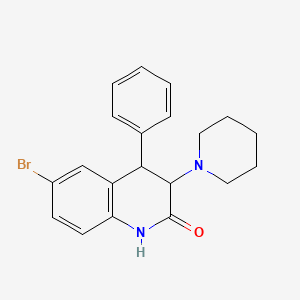

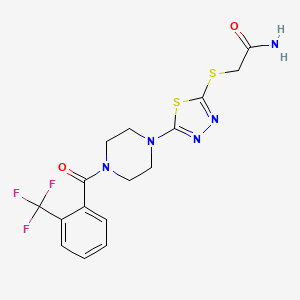
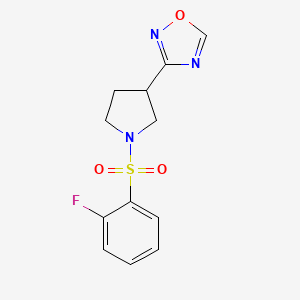
![ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2621444.png)
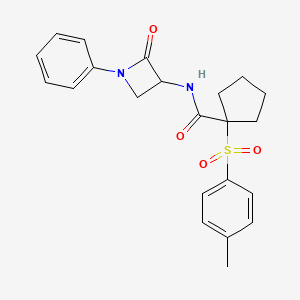
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/no-structure.png)

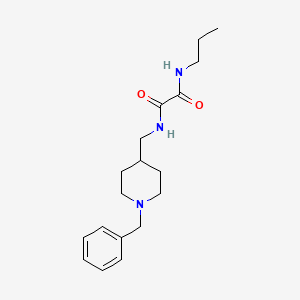
![4-benzoyl-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2621453.png)
